
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a unique structure combining an aniline derivative with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of aniline derivatives with amidoximes and isatoic anhydrides. One efficient method is a one-pot synthesis in a NaOH-DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst. This method is commonly used for producing dimethylaniline derivatives .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline, used as a precursor to dyes and other organic compounds.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Uniqueness: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the dimethylamino group and the 1,2,4-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-8-12-11(15-13-8)9-6-4-5-7-10(9)14(2)3/h4-7H,1-3H3 |
InChI Key |
XDLNADCOAPPXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


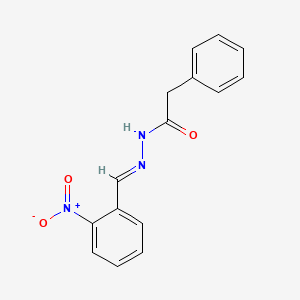

![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
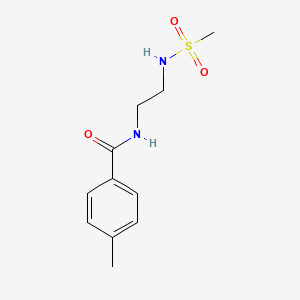
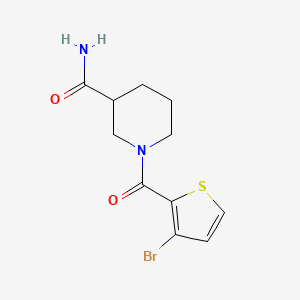
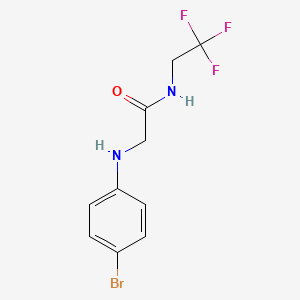
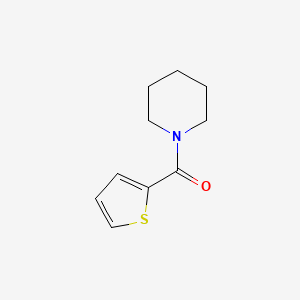
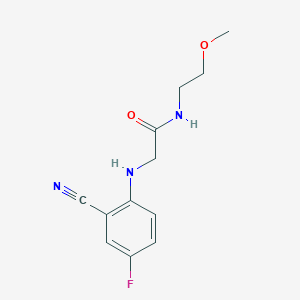
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)


![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
